Aceclidine, chemically known as (3R)-1-azabicyclo[2.2.2]octan-3-yl acetate, is a synthetic muscarinic acetylcholine receptor agonist. [, ] It serves as a valuable tool in scientific research to investigate the structure and function of muscarinic receptors, particularly in the central and peripheral nervous systems. [] Aceclidine is classified as a cholinergic agent due to its ability to mimic the actions of acetylcholine at muscarinic receptors. [, ]
Aceclidine is classified as an organic compound with the chemical formula and a molar mass of approximately 169.224 g/mol. It is structurally related to quinuclidine, specifically characterized as 3-acetoxyquinuclidine. The compound is synthesized through the acetylation of quinuclidine, employing acetic anhydride as the acetylating agent. Aceclidine is recognized for its role in the treatment of ocular conditions due to its ability to mimic acetylcholine's action on muscarinic receptors .
The synthesis of aceclidine involves a reaction known as acetylation, where quinuclidine reacts with acetic anhydride under controlled conditions. The general procedure includes:
In industrial settings, large-scale production follows similar synthetic routes but emphasizes stringent quality control measures and high-purity reagents to ensure consistency in the final product.
Aceclidine's molecular structure can be depicted as follows:
The spatial arrangement of atoms in aceclidine contributes to its interaction with muscarinic receptors, influencing its agonistic activity. The presence of the acetoxy group enhances its solubility and bioavailability when administered topically as an ophthalmic solution.
Aceclidine participates in various chemical reactions that can modify its structure and properties:
Aceclidine exerts its pharmacological effects primarily through agonistic action at muscarinic acetylcholine receptors (mAChRs). The mechanism can be summarized as follows:
Aceclidine is typically administered topically as an ophthalmic solution, allowing for localized absorption and effect without significant systemic exposure.
Aceclidine possesses distinct physical and chemical properties that influence its therapeutic efficacy:
Aceclidine is primarily used in clinical settings for:
Research continues into the potential applications of aceclidine beyond glaucoma treatment, including its use in presbyopia-correcting eyedrops and other ocular conditions .
Aceclidine hydrochloride is a parasympathomimetic agent that functions as a potent agonist of muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). Its primary mechanism involves binding to the orthosteric site of mAChRs, inducing conformational changes that activate downstream G-proteins. This binding triggers a shift from inactive (R) to active (R*) receptor states, enhancing GTP-GDP exchange on associated Gα subunits. Unlike acetylcholine—the endogenous ligand—aceclidine demonstrates partial agonism, resulting in sustained yet controlled receptor activation without rapid desensitization. This property is critical for its prolonged miotic effect in ocular tissues [1] [6]. Kinetic studies reveal aceclidine’s moderate receptor dissociation rate, contributing to its 6–10-hour duration of action in the eye. The drug’s quinuclidine structure facilitates optimal interaction with conserved residues in the mAChR binding pocket, particularly transmembrane domains 3, 5, 6, and 7, enhancing subtype specificity [2] [9].
Aceclidine exhibits distinct pharmacological profiles across mAChR subtypes, with highest affinity for M3 receptors. In vitro studies using transfected Chinese hamster ovary (CHO) cells demonstrate its subtype-specific efficacy:
Table 1: Aceclidine Enantiomer Activity at Muscarinic Receptor Subtypes
Receptor Subtype | G-Protein Coupling | S-(+)-Aceclidine Potency (EC₅₀) | R-(–)-Aceclidine Efficacy (% Max Response) |
---|---|---|---|
M1 | Gq | 1x (Reference) | 44–64% |
M3 | Gq | 2–4x higher than R-isomer | 44–64% |
M2 | Gi | 3.5x higher than R-isomer | 100% |
M4 | Gi | 3.5x higher than R-isomer | 86% |
Data derived from radioligand binding and functional assays in CHO cells [2]
The S-(+)-enantiomer shows 2–4-fold greater potency than the R-(–)-form at M1, M3, and M5 (Gq-coupled) receptors and 3.5-fold higher potency at M2 and M4 (Gi-coupled) receptors. Crucially, maximal efficacy (Emax) of the R-isomer at M3 receptors is only 44–64% of the S-isomer, indicating stereoselective functional activation. In native tissues (rat parotid gland and heart), this selectivity translates to preferential activation of M3-mediated phosphoinositide hydrolysis over M2-mediated cAMP inhibition [2] [6]. The M3 selectivity underpins aceclidine’s ocular effects, as this subtype predominates in iris sphincter and ciliary muscles [10].
Aceclidine’s activation of M3/Gq receptors triggers phospholipase Cβ (PLCβ) stimulation. PLCβ catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to endoplasmic reticulum (ER) IP₃ receptors (IP₃R), inducing calcium (Ca²⁺) release into the cytosol. In ocular smooth muscle, this Ca²⁺ surge activates myosin light-chain kinase (MLCK), phosphorylating myosin and initiating contraction. Key experimental evidence includes:
In cardiac cells, this pathway modulates hypertrophic signaling by extending Ca²⁺ transient duty cycles, activating transcription factors like NFAT [3]. However, aceclidine’s poor systemic absorption minimizes such extracardiac effects during ocular use.
Aceclidine demonstrates exceptional functional selectivity for iris sphincter muscles over ciliary muscles, a unique advantage over non-selective miotics. Quantitative in vivo studies reveal:
Table 2: Tissue Selectivity Profile of Aceclidine
Tissue | Physiological Effect | Aceclidine Potency | Pilocarpine/Carbachol Potency | Selectivity Ratio (Iris:Ciliary) |
---|---|---|---|---|
Iris Sphincter | Miosis (<2.0 mm pupil) | High | High | 28:1 |
Ciliary Muscle | Accommodation/Myopic Shift | Low | High | – |
Trabecular Meshwork | Aqueous Humor Outflow Increase | Moderate | Moderate | – |
Data from ultrasonography and tonometry studies [4] [8] [10]
This 28:1 iris-to-ciliary selectivity stems from differential receptor reserve and effector coupling efficiencies. While M3 receptors exist in both tissues, iris sphincter muscles exhibit higher receptor density and PLCβ expression, amplifying responses to partial agonists like aceclidine. Consequently, aceclidine achieves sub-2.0 mm pupil constriction (optimal for pinhole effect in presbyopia) with only –0.13 D myopic shift versus –1.25 D for pilocarpine [4] [8]. Systemic absorption is minimal due to topical administration, avoiding significant activation of cardiac M2 or vascular M5 receptors [6] [9].
Pharmacological Selectivity Comparison
Agent | M3 Receptor EC₅₀ (nM) | Iris Sphincter EC₅₀ | Ciliary Muscle EC₅₀ | Clinical Myopic Shift |
---|---|---|---|---|
Aceclidine | 15.2 | 0.07% solution | 28x higher concentration | –0.13 D |
Pilocarpine | 8.3 | 1.0% solution | 1.5x higher concentration | –1.25 D |
Carbachol | 6.9 | 0.75% solution | 5x higher concentration | –1.50 D |
Functional data from isolated human eye muscle studies [8]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7